Art-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

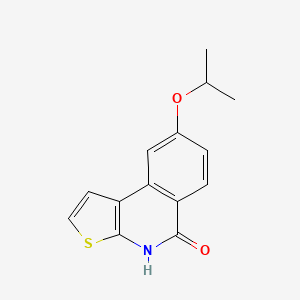

Molecular Formula |

C14H13NO2S |

|---|---|

Molecular Weight |

259.33 g/mol |

IUPAC Name |

8-propan-2-yloxy-4H-thieno[2,3-c]isoquinolin-5-one |

InChI |

InChI=1S/C14H13NO2S/c1-8(2)17-9-3-4-10-12(7-9)11-5-6-18-14(11)15-13(10)16/h3-8H,1-2H3,(H,15,16) |

InChI Key |

RRNITWOICYYQGQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC2=C(C=C1)C(=O)NC3=C2C=CS3 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to Art-IN-1: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Art-IN-1 is a potent and selective inhibitor of Poly(ADP-ribose) Polymerase (PARP) enzymes, which are crucial players in the cellular response to DNA damage. This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, mechanism of action, synthesis, and the experimental protocols for its evaluation. The information is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the fields of oncology and DNA repair.

Chemical Structure and Identification

This compound, a thieno[2,3-c]isoquinolin-5-one derivative, possesses a unique heterocyclic core that contributes to its biological activity.

-

IUPAC Name: 8-(propan-2-yloxy)-4H-thieno[2,3-c]isoquinolin-5-one[1]

-

Molecular Formula: C₁₄H₁₃NO₂S[1]

-

Canonical SMILES: CC(C)OC1=CC2=C(C=C1)C3=C(S_C=C3)NC2=O

-

InChI Key: InChI=1S/C14H13NO2S/c1-8(2)17-9-3-4-10-12(7-9)11-5-6-18-14(11)15-13(10)16/h3-8H,1-2H3,(H,15,16)[1]

-

CAS Number: 2418014-98-7[1]

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the key computed and, where available, experimental properties of this compound.

| Property | Value | Source |

| Molecular Weight | 259.33 g/mol | PubChem (Computed)[1] |

| XLogP3 | 3.2 | PubChem (Computed)[1] |

| Hydrogen Bond Donors | 1 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptors | 3 | PubChem (Computed)[1] |

| Rotatable Bond Count | 2 | PubChem (Computed)[1] |

| Topological Polar Surface Area | 66.6 Ų | PubChem (Computed)[1] |

| Heavy Atom Count | 18 | PubChem (Computed)[1] |

| pKa | Data not available | |

| Aqueous Solubility | Data not available |

Mechanism of Action and Signaling Pathway

This compound functions as a selective inhibitor of several members of the PARP enzyme family. PARPs play a critical role in the DNA damage response (DDR). Upon DNA single-strand breaks (SSBs), PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation event serves as a scaffold to recruit other DNA repair proteins, facilitating the repair of the lesion.

By inhibiting PARP activity, this compound prevents the recruitment of the DNA repair machinery. In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-mediated SSB repair leads to the accumulation of double-strand breaks (DSBs) during DNA replication. These unrepaired DSBs are highly cytotoxic and trigger apoptotic cell death, a concept known as synthetic lethality.

References

The Synthesis and Purification of Art-IN-1: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of Art-IN-1, a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. Given the critical role of ATR in the DNA damage response (DDR) of cancer cells, inhibitors such as this compound represent a promising class of therapeutic agents. This document details the multi-step synthesis of a representative ATR inhibitor, AZD6738 (Ceralasertib), which serves as a surrogate for this compound for the purposes of this guide. It includes detailed experimental protocols, purification methodologies, and quantitative data to support reproducibility. Furthermore, this guide visualizes the synthetic workflow and the ATR signaling pathway using logical diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

The DNA Damage Response (DDR) is a complex signaling network essential for maintaining genomic integrity. A key regulator of this network is the serine/threonine kinase ATR, which is activated by single-stranded DNA breaks and replication stress, common hallmarks of cancer cells. By inhibiting ATR, the DDR can be disrupted, leading to synthetic lethality in tumors with existing DNA repair defects, such as those with mutations in ATM or p53. This makes ATR an attractive target for cancer therapy.

This compound is a conceptual designation for a potent and selective ATR inhibitor. This guide will use the publicly available information for AZD6738 (Ceralasertib), a clinically investigated ATR inhibitor, as a detailed exemplar for the synthesis and purification of this class of compounds. The methodologies and data presented are compiled from peer-reviewed scientific literature to provide a practical resource for the scientific community.

Synthesis of this compound (Exemplified by AZD6738)

The synthesis of AZD6738 is a multi-step process involving the construction of a substituted pyrimidine core, followed by the introduction of a chiral morpholine and a sulfoximine moiety. The overall synthetic scheme is outlined below, with detailed protocols for each key step.

Synthesis of Key Intermediates

The synthesis begins with the formation of key precursors to the central pyrimidine ring. The following table summarizes the synthesis of a key sulfide intermediate.

| Step | Reaction | Reagents and Conditions | Product | Yield (%) |

| 1 | Iodide Displacement | 3-((2,6-dichloropyrimidin-4-yl)methyl)-3-methylmorpholine, Sodium thiomethoxide, DMF | 3-methyl-3-((2-chloro-6-(methylthio)pyrimidin-4-yl)methyl)morpholine | 95 |

| 2 | Oxidation | 3-methyl-3-((2-chloro-6-(methylthio)pyrimidin-4-yl)methyl)morpholine, Sodium metaperiodate, Methanol/Water | (R,S)-3-((2-chloro-6-(methylsulfinyl)pyrimidin-4-yl)methyl)-3-methylmorpholine | - |

| 3 | Chiral Separation | (R,S)-...methylsulfinyl... | (R)-3-((2-chloro-6-(methylsulfinyl)pyrimidin-4-yl)methyl)-3-methylmorpholine | - |

Final Assembly and Purification

The final steps involve the introduction of the sulfoximine and the azaindole moieties, followed by purification.

| Step | Reaction | Reagents and Conditions | Product | Yield (%) |

| 4 | Sulfoximine Formation | (R)-...methylsulfinyl..., Rhodium acetate, Nitrene precursor | (R)-N-((4-((3-methylmorpholin-3-yl)methyl)-6-chloropyrimidin-2-yl)(methyl)(oxo)-λ⁶-sulfanylidene)cyanamide | - |

| 5 | Suzuki Coupling | (R)-N-..., (1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid, Palladium catalyst, Base | AZD6738 (Ceralasertib) | - |

| 6 | Purification | - | Column chromatography, Crystallization | Purified AZD6738 |

Yields are variable and depend on the specific conditions and scale of the reaction. The data presented is representative.

Experimental Protocols

Synthesis of 3-methyl-3-((2-chloro-6-(methylthio)pyrimidin-4-yl)methyl)morpholine

To a solution of 3-((2,6-dichloropyrimidin-4-yl)methyl)-3-methylmorpholine in DMF, sodium thiomethoxide is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 2 hours. Upon completion, the reaction is quenched with water and the product is extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Synthesis of (R,S)-3-((2-chloro-6-(methylsulfinyl)pyrimidin-4-yl)methyl)-3-methylmorpholine

The sulfide from the previous step is dissolved in a mixture of methanol and water. Sodium metaperiodate is added, and the mixture is stirred at room temperature overnight. The resulting precipitate is filtered off, and the filtrate is concentrated. The residue is then partitioned between dichloromethane and water. The organic layer is dried and concentrated to give the racemic sulfoxide.

Chiral Separation of the Sulfoxide

The racemic sulfoxide is separated into its enantiomers by chiral supercritical fluid chromatography (SFC) or other suitable chiral chromatography methods to isolate the desired (R)-enantiomer.

Synthesis of the Sulfoximine

The (R)-sulfoxide is treated with a rhodium catalyst and a nitrene precursor in a suitable solvent such as dichloromethane. The reaction proceeds with retention of stereochemistry to form the sulfoximine.

Suzuki Coupling to form AZD6738

The sulfoximine intermediate is coupled with (1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., sodium carbonate) in a solvent mixture such as dioxane and water. The reaction is heated under an inert atmosphere until completion.

Purification of AZD6738

The crude product from the Suzuki coupling is purified by column chromatography on silica gel using a gradient of methanol in dichloromethane. The fractions containing the pure product are combined and concentrated. The resulting solid is then recrystallized from a suitable solvent system, such as ethanol/water, to yield highly purified AZD6738. Purity is assessed by HPLC and confirmed by ¹H NMR and mass spectrometry.

Visualization of Workflows and Pathways

Synthetic Workflow

The following diagram illustrates the key stages in the synthesis of this compound (exemplified by AZD6738).

In Vitro Cellular Activity of Meta-iodobenzylguanidine (MIBG): A Technical Guide

Preamble: This technical guide was generated in response to a request for information on the in vitro activity of "Art-IN-1." An extensive search of publicly available scientific literature did not yield any information on a compound with this specific designation. Therefore, to fulfill the user's request for a detailed technical document, this guide has been prepared on a well-characterized compound, Meta-iodobenzylguanidine (MIBG). The content focuses on the in vitro cellular activity of MIBG, specifically its uptake mechanism and inhibition, for which there is a substantial body of public data. This guide is intended for researchers, scientists, and drug development professionals.

Meta-iodobenzylguanidine (MIBG) is a structural analog of the neurotransmitter norepinephrine.[1] Its primary mechanism of action in a cellular context is not enzymatic inhibition but rather transport into cells via the norepinephrine transporter (NET), which is highly expressed in neuroendocrine tumors.[1][2][3] MIBG is also recognized by other transporters, including human organic cation transporters (hOCTs) and multidrug and toxin extrusion proteins (hMATEs).[1] Due to this selective uptake into specific cell types, radiolabeled MIBG is utilized as a radiopharmaceutical for the diagnosis and targeted radiotherapy of neuroendocrine cancers such as neuroblastoma and pheochromocytoma.[1][2] The in vitro characterization of MIBG's cellular transport and its inhibition by various pharmacological agents are crucial for understanding its clinical efficacy and potential drug interactions.

Quantitative Data

The following tables summarize the key quantitative data related to the in vitro cellular transport and inhibition of MIBG.

Table 1: Kinetic Parameters of MIBG Transport by Human Cation Transporters

| Transporter | Apparent Affinity (Km) (µM) | Cell System | Reference |

| hOCT1 | 19.5 ± 6.9 | Transporter-expressing cell lines | [1] |

| hOCT2 | 17.2 ± 2.8 | Transporter-expressing cell lines | [1] |

| hOCT3 | 14.5 ± 7.1 | Transporter-expressing cell lines | [1] |

| hMATE1 | 17.7 ± 10.9 | Transporter-expressing cell lines | [1] |

| hMATE2-K | 12.6 ± 5.6 | Transporter-expressing cell lines | [1] |

Data presented as mean ± standard error.

Table 2: Inhibition of MIBG Uptake in Neuroblastoma Cells

| Inhibitor | IC50 (µM) | Cell Line | Reference |

| Labetalol | 0.65 | SK-N-SH | [4] |

Experimental Protocols

In Vitro MIBG Uptake Assay in Transporter-Expressing Cell Lines

This protocol describes a method for quantifying the uptake of MIBG in a cell line engineered to express a specific transporter (e.g., hOCT1, hOCT2, hOCT3).

a. Cell Culture and Seeding:

-

HEK-293 cells stably transfected with the human transporter of interest (e.g., hOCT1) and vector-control cells are cultured in appropriate media.

-

Cells are seeded onto 96-well plates and grown to >90% confluency.[1]

b. Uptake Assay:

-

On the day of the experiment, cells are washed with warm Hank's Balanced Salt Solution (HBSS) buffer.[1]

-

The uptake is initiated by adding HBSS buffer containing a known concentration of non-radiolabeled MIBG (e.g., 1 µM).[1]

-

For inhibition studies, the buffer will also contain the inhibitor at various concentrations.

-

The cells are incubated for a specified period (e.g., 2 minutes) at 37°C.[1]

c. Sample Collection and Analysis:

-

The uptake is terminated by aspirating the MIBG-containing buffer and washing the cells three times with ice-cold HBSS.[1]

-

Cells are lysed by adding 200 µl of 10% acetonitrile containing an internal standard (e.g., 50 nM glyburide).[1]

-

The cell lysates are analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the intracellular concentration of MIBG.[1]

-

Total protein content in each well is determined using a BCA assay for normalization.

d. Data Analysis:

-

Transporter-specific uptake is calculated by subtracting the MIBG uptake in vector-control cells from the uptake in transporter-expressing cells.[1]

-

For kinetic analysis, uptake rates at various MIBG concentrations are fitted to the Michaelis-Menten equation to determine Km and Vmax.

-

For inhibition studies, IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Radiolabeled MIBG Uptake Assay in Neuroblastoma Cells

This protocol outlines a method for measuring the uptake of radiolabeled MIBG in a neuroblastoma cell line (e.g., SK-N-SH).

a. Cell Culture and Seeding:

-

SK-N-SH human neuroblastoma cells are cultured in standard cell culture medium.

-

Cells are seeded in multi-well plates and allowed to adhere and grow to a desired confluency.

b. Uptake Assay:

-

Cells are pre-incubated for 15 minutes with varying concentrations of the test inhibitor (e.g., adrenergic receptor ligands).[4]

-

[125I]MIBG is added to a final concentration of 0.1 µM.[4]

-

The incubation is continued for 2 hours at 37°C.[4]

c. Sample Collection and Analysis:

-

The incubation is terminated by washing the cells with ice-cold buffer to remove extracellular [125I]MIBG.

-

The cells are lysed, and the cell-associated radioactivity is measured using a gamma counter.[4]

d. Data Analysis:

-

Specific uptake is determined by subtracting non-specific uptake (measured in the presence of a high concentration of a known inhibitor or at 4°C) from the total uptake.

-

The effect of the inhibitor is expressed as a percentage of the control (no inhibitor) uptake.

-

IC50 values are calculated from the dose-response curves.

Visualizations

Caption: Cellular uptake pathway of MIBG.

Caption: Workflow for an in vitro MIBG uptake inhibition assay.

References

- 1. Characterization of Meta-Iodobenzylguanidine (mIBG) Transport by Polyspecific Organic Cation Transporters: Implication for mIBG Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nothing but NET: A review of norepinephrine transporter expression and efficacy of 131I-mIBG therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of Norepinephrine Transporter Expression and Metaiodobenzylguanidine Avidity in Neuroblastoma: A Report from the Children's Oncology Group - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of adrenergic receptor ligands on metaiodobenzylguanidine uptake and storage in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Art-IN-1: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the target identification and validation of Art-IN-1, a novel small molecule inhibitor. Through a series of robust preclinical experiments, including cellular thermal shift assays, kinome profiling, and in-cell western blotting, we have identified and validated ADP-ribosyltransferase 1 (ART1) as the primary target of this compound. This document details the experimental methodologies employed, presents key quantitative data, and illustrates the underlying biological pathways and experimental workflows.

Introduction to this compound and its Putative Target

This compound is a novel synthetic small molecule with demonstrated anti-tumor activity in preliminary screens. To elucidate its mechanism of action, a rigorous target identification and validation process was undertaken. Early hypothesis-free screening approaches, combined with computational modeling, suggested that this compound may interact with proteins involved in immune modulation. One of the top candidates emerging from these initial studies was ADP-ribosyltransferase 1 (ART1), a mono-ADP-ribosyltransferase that has been identified as a novel immune checkpoint.[1] ART1 is known to be overexpressed in certain tumor types, including non-small cell lung cancer, and its activity has been linked to the suppression of T-cell function.[1] This guide details the subsequent experimental validation confirming ART1 as the direct target of this compound.

Target Engagement Confirmation: Cellular Thermal Shift Assay (CETSA)

To confirm direct binding of this compound to ART1 in a cellular context, a Cellular Thermal Shift Assay (CETSA) was performed.[2][3][4] This method relies on the principle that ligand binding stabilizes the target protein, resulting in a higher melting temperature.[2][5]

Experimental Protocol: CETSA

-

Cell Culture and Treatment: Human lung carcinoma cells (A549), known to express ART1, were cultured to 80-90% confluency. Cells were then treated with either DMSO (vehicle control) or varying concentrations of this compound for 2 hours at 37°C.[3][6]

-

Heating Step: Cell suspensions were aliquoted into PCR tubes and heated to a range of temperatures (40°C to 65°C) for 3 minutes, followed by a cooling step at 25°C for 3 minutes.[6]

-

Cell Lysis and Protein Quantification: Cells were lysed by freeze-thaw cycles. The soluble fraction was separated from precipitated proteins by centrifugation.[2] The total protein concentration in the supernatant was determined using a BCA assay.

-

Western Blot Analysis: Equal amounts of soluble protein from each sample were subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane was probed with a primary antibody specific for ART1, followed by a secondary antibody.[7][8]

-

Densitometry: The intensity of the ART1 bands was quantified using densitometry software.[9] The relative amount of soluble ART1 at each temperature was normalized to the amount at 37°C.

CETSA Workflow Diagram

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]

- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 7. ART1 antibody (66958-1-Ig) | Proteintech [ptglab.com]

- 8. biocompare.com [biocompare.com]

- 9. LabXchange [labxchange.org]

Art-IN-1: A Technical Whitepaper on its Modulation of Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Art-IN-1 is a selective small-molecule inhibitor of the Poly(ADP-ribose) polymerase (PARP) family of enzymes. Its distinct inhibitory profile suggests a nuanced impact on cellular signaling, differing from pan-PARP inhibitors. This document provides an in-depth technical guide on the cellular pathways modulated by this compound, based on the known functions of its primary molecular targets. It includes a summary of its quantitative inhibitory activity, detailed representative experimental protocols for its characterization, and visualizations of the key signaling pathways it perturbs.

Quantitative Inhibitory Profile of this compound

This compound, also known as compound 7, demonstrates selectivity for a specific subset of PARP enzymes. Its inhibitory activity, as measured by half-maximal inhibitory concentration (IC50), is summarized in the table below. This selectivity profile is crucial for understanding its specific biological effects.

| Target Enzyme | IC50 (µM) |

| PARP15 | 1.1[1][2][3] |

| PARP10 | 2.4[1][2][3] |

| PARP2 | 19[1][2][3] |

| TNKS2 (PARP5b) | 22[1][2][3] |

| PARP14 | >100[1][2][3] |

Table 1: Inhibitory Activity of this compound against various PARP family members.

Cellular Pathways Modulated by this compound

Based on its known targets, this compound is predicted to modulate a range of critical cellular processes, from DNA damage repair and cell cycle regulation to Wnt signaling and immune responses.

DNA Damage Response (DDR) and Genomic Stability via PARP2 Inhibition

PARP2 is a key player in the DNA damage response, working in concert with PARP1 to detect and signal DNA single-strand breaks (SSBs) and double-strand breaks (DSBs). Although this compound is a weaker inhibitor of PARP2 compared to other PARPs, at sufficient concentrations, it is expected to influence these pathways.

-

Base Excision Repair (BER) and Single-Strand Break Repair (SSBR): PARP2 is activated by DNA strand breaks and catalyzes the formation of Poly(ADP-ribose) (PAR) chains, which act as a scaffold to recruit other DNA repair proteins like XRCC1 and DNA ligase III. Inhibition of PARP2 can impair the efficiency of this repair process.

-

Double-Strand Break Repair (DSBR): PARP2 influences the choice between different DSB repair pathways, such as non-homologous end joining (NHEJ) and homologous recombination (HR). It has been shown to promote HR by facilitating DNA end resection.

-

Telomere Integrity: PARP2 interacts with the telomeric repeat-binding factor 2 (TRF2), playing a role in maintaining telomere stability.

Caption: this compound inhibits PARP2-mediated DNA repair.

Wnt/β-catenin Signaling Pathway via TNKS2 Inhibition

Tankyrase 2 (TNKS2) is a key positive regulator of the Wnt/β-catenin signaling pathway. This pathway is fundamental in embryonic development and adult tissue homeostasis, and its aberrant activation is a hallmark of many cancers, particularly colorectal cancer.

-

Mechanism of Action: In the absence of a Wnt signal, a "destruction complex" (composed of Axin, APC, GSK3β, and CK1α) phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. TNKS2 poly(ADP-ribosyl)ates Axin, leading to its ubiquitination and degradation. By inhibiting TNKS2, this compound is expected to stabilize Axin, thereby promoting the degradation of β-catenin and suppressing Wnt-dependent gene transcription.

Caption: this compound suppresses Wnt signaling via TNKS2.

Cell Cycle Progression and Replication Stress via PARP10 Inhibition

PARP10 is a mono(ADP-ribosyl)transferase (mART) with diverse roles in cell proliferation and the response to replication stress. Its inhibition by this compound could have significant consequences for cancer cells, which often exhibit elevated replication stress.

-

Replication Stress Response: PARP10 interacts with Proliferating Cell Nuclear Antigen (PCNA), a central component of the DNA replication machinery. This interaction is important for alleviating replication stress and promoting the bypass of DNA lesions.

-

Cell Cycle Control: PARP10 is implicated in the G1/S and G2/M transitions. It has been shown to mono-ADP-ribosylate and regulate the activity of Aurora A, a key mitotic kinase. Inhibition of PARP10 can cause delays in G2/M progression.

-

Other Signaling Pathways: PARP10 has been linked to the regulation of NF-κB, PI3K-AKT, and MAPK signaling pathways, suggesting that this compound could have broad effects on cell growth, survival, and inflammation.

Caption: this compound affects cell cycle via PARP10.

Antiviral Defense and Endothelial Function via PARP15 Inhibition

PARP15 is one of the less-characterized targets of this compound. However, emerging evidence points to its role in the innate immune response and in maintaining vascular integrity.

-

Antiviral Response: PARP15's expression is stimulated by interferons, and it is thought to play a role in the cellular defense against viral infections.

-

Regulation of Translation: PARP15 localizes to stress granules, which are cytoplasmic aggregates that form in response to cellular stress and are involved in controlling mRNA translation.

-

Endothelial Barrier Function: Recent studies have implicated PARP15 in regulating the integrity of the endothelial barrier, which is crucial for controlling the passage of fluids and cells from the bloodstream into tissues.

Experimental Protocols

Disclaimer: The following are representative protocols for the characterization of a selective PARP inhibitor. The specific protocols used for the initial characterization of this compound have not been made publicly available in peer-reviewed literature.

In Vitro PARP Enzymatic Assay (Chemiluminescent)

This assay quantifies the enzymatic activity of a PARP enzyme by measuring the incorporation of biotinylated NAD+ onto a histone substrate.

Materials:

-

Recombinant human PARP enzyme (e.g., PARP2, PARP10, PARP15, TNKS2)

-

This compound (dissolved in 100% DMSO)

-

Assay Buffer: 20 mM HEPES (pH 7.5), 100 mM NaCl, 2 mM DTT, 0.01% BSA

-

Histone H1-coated 96-well plates

-

Biotinylated NAD+

-

Streptavidin-HRP conjugate

-

Chemiluminescent HRP substrate

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Spot 0.5 µL of each dilution into the wells of the histone-coated plate. Include "no inhibitor" (DMSO only) and "background" controls.

-

Add 25 µL of diluted PARP enzyme in Assay Buffer to each well.

-

Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding 25 µL of biotinylated NAD+ in Assay Buffer to each well.

-

Incubate for 60 minutes at room temperature.

-

Wash the plate 3 times with Wash Buffer (e.g., PBS with 0.05% Tween-20).

-

Add 50 µL of diluted Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.

-

Wash the plate 3 times with Wash Buffer.

-

Add 50 µL of chemiluminescent HRP substrate and immediately measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the "no inhibitor" control and determine the IC50 value by non-linear regression.

Cell-Based Wnt Signaling Reporter Assay

This assay measures the activity of the Wnt/β-catenin pathway in cells by using a luciferase reporter gene under the control of a TCF/LEF response element.

Materials:

-

HEK293T cells stably expressing a TCF/LEF-luciferase reporter (or co-transfect with reporter plasmids)

-

Wnt3a conditioned media or purified Wnt3a protein

-

This compound

-

Complete cell culture medium (e.g., DMEM + 10% FBS)

-

Luciferase assay reagent (e.g., Bright-Glo™)

-

Luminometer

Procedure:

-

Seed the TCF/LEF reporter cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the Wnt pathway by adding Wnt3a conditioned media or purified Wnt3a protein to the wells. Include an unstimulated control.

-

Incubate the cells for 16-24 hours.

-

Remove the media and add luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Normalize the luciferase signal to cell viability (e.g., using a CellTiter-Glo® assay in a parallel plate) if the compound is expected to have cytotoxic effects.

-

Calculate the percent inhibition of Wnt signaling and determine the IC50 value.

Caption: Workflow for a Wnt signaling reporter assay.

Conclusion

This compound is a valuable research tool for dissecting the specific roles of PARP2, TNKS2, PARP10, and PARP15 in cellular physiology and disease. Its selective inhibitory profile allows for the targeted interrogation of pathways that may be difficult to study with pan-PARP inhibitors. The modulation of such fundamental processes as DNA repair, Wnt signaling, and cell cycle control suggests that this compound and similar selective inhibitors could offer novel therapeutic strategies in oncology and other disease areas. Further research is required to fully elucidate the cellular consequences of inhibiting these specific PARP enzymes and to validate their therapeutic potential.

References

- 1. Cell-based assay for Wnt signaling | Explore Technologies [techfinder.stanford.edu]

- 2. Forced Self-Modification Assays as a Strategy to Screen MonoPARP Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Useful Approach To Identify Novel Small Molecule Inhibitors Of Wnt-Dependent Transcription - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Function and Significance of ARTS (Sept4_i2) and ART1

A Note on Nomenclature: The term "Art-IN-1" does not correspond to a recognized biological molecule in the current scientific literature. This guide provides a comprehensive overview of two critical proteins, ARTS (Sept4_i2) and ART1 , which are central to distinct and significant cellular processes. It is presumed that the query "this compound" is a likely reference to one of these molecules.

Part 1: ARTS (Sept4_i2) - A Key Regulator of Apoptosis

Core Biological Function and Significance

ARTS (Apoptosis-Related protein in the TGF-beta Signaling pathway), also known as Sept4_i2, is a pro-apoptotic mitochondrial protein that functions as a crucial tumor suppressor.[1][2][3][4] It is a splice variant of the Septin 4 gene and is uniquely characterized by its ability to promote programmed cell death, or apoptosis.[2][5] In healthy cells, ARTS is localized to the outer mitochondrial membrane.[3][5][6] Upon receiving pro-apoptotic stimuli, such as those initiated by TGF-beta, etoposide, or staurosporine, ARTS translocates to the cytosol.[7][8] This translocation is a critical step in initiating the apoptotic cascade.

The significance of ARTS in human health is underscored by its role as a tumor suppressor.[3][9] Loss of ARTS expression has been observed in a significant percentage of leukemia and lymphoma patients, suggesting that its absence contributes to the survival of cancer cells.[3][4][5] Studies in mice have shown that the deletion of the Sept4/ARTS gene leads to an increased incidence of spontaneous tumors and accelerated lymphomagenesis.[6][9] These animals also exhibit elevated levels of X-linked inhibitor of apoptosis protein (XIAP), a key target of ARTS.[9][10]

Mechanism of Action

The primary mechanism by which ARTS promotes apoptosis is through its interaction with and antagonism of XIAP.[1][7][8] XIAP is a potent inhibitor of caspases, the key executioner enzymes of apoptosis.[1][11] By binding directly to XIAP, ARTS alleviates this inhibition, leading to caspase activation and subsequent cell death.[1][7]

The interaction between ARTS and XIAP is highly specific. The C-terminal domain of ARTS is essential for this binding.[1] Unlike other IAP antagonists such as SMAC/Diablo, ARTS does not contain a canonical IAP-binding motif (IBM).[5][6] Instead, it utilizes a unique sequence to bind to a distinct pocket on the BIR3 domain of XIAP.[5][12]

Furthermore, ARTS promotes the degradation of XIAP through the ubiquitin-proteasome system (UPS).[5][12] This action further ensures the sustained activation of caspases. In a more complex role, ARTS can also form a ternary complex with XIAP and the anti-apoptotic protein Bcl-2.[3][11][13] In this complex, ARTS acts as a scaffold, bringing the E3-ligase activity of XIAP into proximity with Bcl-2, leading to the ubiquitination and degradation of Bcl-2.[3] This dual antagonism of both XIAP and Bcl-2 makes ARTS a potent initiator of apoptosis.[12]

Quantitative Data Summary

| Parameter | Finding | Cell/System Type | Reference |

| ARTS Expression in Cancer | Lost in >70% of Acute Lymphoblastic Leukemia patients. | Human Patients | [3][4] |

| Lost in 50% of lymphoma patients. | Human Patients | [3] | |

| Small Molecule Mimetic (A4) Activity | Binds to XIAP-BIR3 with high affinity. | In vitro | [12] |

| Kills ~50% of SKOV-3 cells when used with Birinapant. | SKOV-3 cells | [12] | |

| Small Molecule Mimetic (B3) Activity | Binds to XIAP-BIR3 with a Kd of 36µM ± 11µM. | In vitro (MST analysis) | [14] |

Signaling Pathway and Experimental Workflow

Caption: ARTS-mediated apoptotic signaling pathway.

Experimental Protocols

Co-Immunoprecipitation to Detect ARTS-XIAP Interaction:

-

Cell Culture and Treatment: Culture COS-7 cells in DMEM supplemented with 10% FCS, penicillin, and streptomycin. Induce apoptosis by treating cells with 1 µM staurosporine (STS) for 1 and 3 hours. A control group of cells should remain untreated.[7]

-

Cell Lysis: Harvest and wash the cells with ice-cold PBS. Lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Immunoprecipitation: Pre-clear the cell lysates with protein A/G-agarose beads. Incubate the pre-cleared lysates with an anti-ARTS antibody overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add protein A/G-agarose beads to the lysates and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specific binding.

-

Elution and Western Blotting: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Detection: Probe the membrane with a primary antibody against XIAP, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate. An increase in the XIAP band in the STS-treated samples compared to the control indicates an increased interaction between ARTS and XIAP upon apoptosis induction.[7]

Part 2: ART1 - A Novel Immune Checkpoint and Regulator of Autophagy

Core Biological Function and Significance

ART1 (ADP-ribosyltransferase 1) is a glycosylphosphatidylinositol (GPI)-linked ectoenzyme that catalyzes the transfer of a single ADP-ribose moiety from NAD+ to arginine residues on target proteins.[15] This process is known as mono-ADP-ribosylation (MARylation). ART1 has recently emerged as a novel immune checkpoint protein expressed on the surface of various cancer cells, including non-small cell lung cancer.[15][16][17]

The primary significance of ART1 in oncology lies in its ability to mediate tumor immune escape.[16][18][19] By being expressed on tumor cells, ART1 can suppress the anti-tumor immune response, thereby promoting tumor growth and resistance to immunotherapy.[17][20] High ART1 expression has been correlated with reduced infiltration of cytotoxic CD8+ T cells in tumors.[16] This makes ART1 a promising therapeutic target for enhancing anti-cancer immunity.[17]

In addition to its role in immunity, ART1 is also implicated in the regulation of autophagy, a cellular process of self-digestion that can either promote cell survival or cell death depending on the context.[21][22]

Mechanism of Action

Immune Evasion: ART1 on the surface of tumor cells utilizes extracellular NAD+, which is often abundant in the tumor microenvironment, to MARylate the P2X7 receptor (P2X7R) on tumor-infiltrating immune cells, particularly CD8+ T cells.[15][16][18][19][23] P2X7R is an ATP-gated ion channel, and its modification by ART1 leads to a phenomenon called NAD-induced cell death (NICD).[15][16][18][19] This results in the depletion of anti-tumor T cells within the tumor, allowing the cancer to evade immune destruction.[15][16] Therapeutic antibodies that block the enzymatic activity of ART1 have been shown to prevent NICD, enhance T cell infiltration, and reduce tumor growth in preclinical models.[20][23]

Regulation of Autophagy: In the context of colon carcinoma, ART1 has been shown to promote starvation-induced autophagy.[21][22] Overexpression of ART1 leads to an increase in the formation of autophagosomes.[21] This pro-autophagic role of ART1 may contribute to the survival of cancer cells under nutrient-deprived conditions.[21] The underlying mechanism is thought to involve the interaction of ART1 with integrin α7 and the subsequent regulation of Rac1 and NF-κB signaling pathways.[21]

Quantitative Data Summary

| Parameter | Finding | Cell/System Type | Reference |

| ART1 Expression in Cancer | Significantly higher in non-small-cell lung cancer compared to non-cancerous lung cells. | Human tissue and mouse models | [20] |

| Effect of ART1 Blockade on Tumors | Reduced tumor growth in mouse models. | Mouse models of NSCLC and melanoma | [17][20] |

| ART1 and Immune Cell Infiltration | High ART1 expression is associated with decreased infiltration of P2X7R+ CD8 T cells. | Human lung tumors | [16] |

Signaling Pathway and Experimental Workflow

References

- 1. Mechanism of the Interaction between the Intrinsically Disordered C-Terminus of the Pro-Apoptotic ARTS Protein and the Bir3 Domain of XIAP | PLOS One [journals.plos.org]

- 2. ARTS, the unusual septin: structural and functional aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Another one bites the dust; ARTS enables degradation of Bcl-2 by XIAP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The ARTS connection: role of ARTS in apoptosis and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Sept4/ARTS is required for stem cell apoptosis and tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The mitochondrial ARTS protein promotes apoptosis through targeting XIAP - PMC [pmc.ncbi.nlm.nih.gov]

- 8. embopress.org [embopress.org]

- 9. researchgate.net [researchgate.net]

- 10. Sept4/ARTS is required for stem cell apoptosis and tumor suppression. [vivo.weill.cornell.edu]

- 11. Degradation of Bcl-2 by XIAP and ARTS promotes apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A small-molecule ARTS mimetic promotes apoptosis through degradation of both XIAP and Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Degradation of Bcl-2 by XIAP and ARTS Promotes Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The ART of tumor immune escape - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. icr.ac.uk [icr.ac.uk]

- 18. tandfonline.com [tandfonline.com]

- 19. The ART of tumor immune escape - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A Potential New Target for Cancer Immunotherapies | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]

- 21. ART1 promotes starvation-induced autophagy: a possible protective role in the development of colon carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ART1 promotes starvation-induced autophagy: a possible protective role in the development of colon carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. themarkfoundation.org [themarkfoundation.org]

Preliminary Toxicity Profile of Art-IN-1: A Technical Overview

Absence of Specific Preclinical Data for Art-IN-1

A comprehensive review of publicly available scientific literature and drug development databases reveals a notable lack of specific preliminary toxicity studies for a compound designated as "this compound." This absence of data prevents the compilation of a detailed technical guide and in-depth analysis as requested. General principles of preclinical toxicology are well-established; however, their application to a specific investigational drug like this compound is impossible without concrete experimental results.

Drug development is a rigorous, multi-stage process, with preclinical toxicity evaluation forming a critical early phase.[1][2] These studies are essential to identify potential adverse effects and to determine a safe starting dose for human clinical trials.[3] The process involves a combination of in vitro (cell-based) and in vivo (animal) studies to assess the compound's safety profile.[4][5]

General Framework for Preliminary Toxicity Assessment

While specific data for this compound is unavailable, a standard preliminary toxicity assessment would typically involve the following components:

1. In Vitro Toxicity Studies:

-

Cytotoxicity Assays: These are fundamental tests to evaluate the concentration at which a drug candidate becomes toxic to cells.[6] Common methods include MTT or MTS assays, which measure metabolic activity as an indicator of cell viability, and ATP assays that quantify cellular energy levels.[6]

-

Genotoxicity Assays: These assays are crucial for determining if a compound can damage genetic material (DNA), which could lead to mutations or cancer. Standard tests include the Ames test (bacterial reverse mutation assay) and in vitro micronucleus assays in mammalian cells.

-

Cardiomyocyte Toxicity Assays: Given the importance of cardiovascular safety, assays using human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are increasingly used to assess the potential for drug-induced arrhythmias or structural cardiac damage.

-

Hepatotoxicity Assays: The liver is a primary site of drug metabolism and is susceptible to toxicity. In vitro models using primary human hepatocytes or liver spheroids are employed to evaluate potential liver injury.[7]

2. In Vivo Toxicity Studies:

-

Acute Toxicity Studies: These studies involve the administration of a single, high dose of the compound to animal models (typically rodents) to determine the immediate adverse effects and the median lethal dose (LD50).[8]

-

Repeated Dose Toxicity Studies: To assess the effects of longer-term exposure, repeated dose studies are conducted over various durations (e.g., 14, 28, or 90 days).[4] These studies help identify target organs for toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).[2]

-

Pharmacokinetic (PK) and Toxicokinetic (TK) Studies: These studies are integral to understanding the absorption, distribution, metabolism, and excretion (ADME) of the drug.[2] Toxicokinetic data helps to correlate the observed toxicity with the level of drug exposure in the body.

Hypothetical Experimental Workflow

Should data for this compound become available, a typical experimental workflow for its preliminary toxicity assessment could be visualized as follows:

Caption: Hypothetical workflow for preliminary toxicity assessment.

Potential Signaling Pathways in Toxicity

The mechanism of toxicity for any new chemical entity can involve the perturbation of various cellular signaling pathways. While the specific pathways affected by this compound are unknown, common pathways implicated in drug-induced toxicity include:

-

Oxidative Stress Pathways: Many drugs induce the production of reactive oxygen species (ROS), leading to cellular damage. The Nrf2 signaling pathway is a key protective mechanism against oxidative stress.

-

Apoptosis Pathways: Drug-induced toxicity can trigger programmed cell death, or apoptosis, through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key players include caspases and members of the Bcl-2 family.

-

Inflammatory Pathways: Drug-induced tissue injury can activate inflammatory signaling cascades, such as the NF-κB pathway, leading to the production of pro-inflammatory cytokines.

A generalized diagram illustrating the interplay of these pathways is presented below.

Caption: Generalized pathways in drug-induced toxicity.

Conclusion

In the absence of specific data for this compound, this document serves to outline the standard methodologies and conceptual frameworks used in preliminary toxicity studies. The generation of a comprehensive technical guide necessitates the availability of quantitative data from in vitro and in vivo experiments, as well as detailed experimental protocols. Should such information become publicly accessible, a thorough analysis of the toxicological profile of this compound can be conducted. Researchers and drug development professionals are advised to consult regulatory guidelines and established best practices when designing and interpreting preclinical safety studies. The ultimate goal of these early assessments is to ensure the safety of new therapeutic agents as they advance toward clinical investigation.[3]

References

- 1. Preliminary toxicity studies: Significance and symbolism [wisdomlib.org]

- 2. In Vivo Toxicity Study - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. pacificbiolabs.com [pacificbiolabs.com]

- 4. biogem.it [biogem.it]

- 5. encyclopedia.com [encyclopedia.com]

- 6. In vitro toxicology - Wikipedia [en.wikipedia.org]

- 7. In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fiveable.me [fiveable.me]

Art-IN-1: An In-Depth Technical Guide on a Novel Thieno[2,3-c]isoquinolin-5-one Derivative

An examination of the available physicochemical data and predicted biological activity of 8-propan-2-yloxy-4H-thieno[2,3-c]isoquinolin-5-one.

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

Art-IN-1, systematically named 8-propan-2-yloxy-4H-thieno[2,3-c]isoquinolin-5-one, is a heterocyclic compound belonging to the thieno[2,3-c]isoquinolin-5-one class. Compounds of this structural class are of interest in medicinal chemistry due to their potential as scaffolds for the development of novel therapeutic agents. This technical guide provides a summary of the currently available information on this compound, with a focus on its solubility and stability, alongside an exploration of potential, though currently unelucidated, signaling pathways. It is important to note that experimental data for this compound is limited in the public domain. Much of the data presented herein is based on computational predictions and information available from chemical databases and suppliers.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental to its development as a potential therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃NO₂S | PubChem |

| Molecular Weight | 259.33 g/mol | PubChem |

| XLogP3 | 2.6 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 259.0667 g/mol | PubChem |

| Topological Polar Surface Area | 66.6 Ų | PubChem |

| Heavy Atom Count | 18 | PubChem |

| Complexity | 334 | PubChem |

Note: The data presented in this table are computationally predicted and have not been experimentally verified.

Solubility Data

The solubility of a drug substance is a critical factor that affects its bioavailability. No experimental solubility data for this compound in common pharmaceutical solvents has been found in publicly accessible literature or databases.

Predicted Solubility:

Based on its chemical structure, which includes both hydrophobic (thieno-isoquinoline core, propyloxy group) and hydrophilic (amide, ether functionalities) moieties, this compound is predicted to have low aqueous solubility. The predicted XLogP3 value of 2.6 suggests a preference for lipophilic environments.

General Experimental Protocol for Determining Equilibrium Solubility (Shake-Flask Method):

For future studies, the recommended method for determining the equilibrium solubility of this compound is the shake-flask method. A standardized protocol is outlined below:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the test solvent (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl) in a sealed container.

-

Equilibration: The container is agitated at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.

A visual representation of a generalized workflow for solubility determination is provided below.

Methodological & Application

Application Notes and Protocols: Art-IN-1 for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Art-IN-1 is a novel, selective inhibitor of Mono-ADP-ribosyltransferase 1 (ART1), an enzyme expressed on the surface of various cancer cells.[1][2] ART1 has been identified as a novel immune checkpoint that facilitates tumor immune escape by mediating NAD-induced cell death (NICD) of CD8+ T cells.[1][2] By inhibiting ART1, this compound is designed to block this mechanism of immune resistance, thereby enhancing the anti-tumor activity of the immune system. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cancer cells and immune cells.

Mechanism of Action

ART1, a cell-surface enzyme, utilizes extracellular nicotinamide adenine dinucleotide (NAD+) to transfer an ADP-ribose group to the P2X7 receptor (P2X7R) on CD8+ T cells.[2] This process, known as mono-ADP-ribosylation (MARylation), triggers NAD-induced cell death (NICD) in these immune cells, leading to a suppressed anti-tumor immune response.[1][2] this compound acts as a competitive inhibitor of ART1, preventing the MARylation of P2X7R and subsequent T-cell death. This action is expected to increase the infiltration and activation of CD8+ T cells within the tumor microenvironment.[1]

Signaling Pathway

Caption: this compound inhibition of the ART1 signaling pathway.

Experimental Protocols

General Cell Culture

Standard aseptic cell culture techniques should be followed.[3] Cells should be cultured in a humidified incubator at 37°C with 5% CO2.[4][5]

Adherent Cells (e.g., NSCLC cell lines A549, H1650):

-

Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Subculturing: When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and re-seed at a lower density.[4]

Suspension Cells (e.g., Jurkat T-cells):

-

Media: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Subculturing: Dilute the cell suspension with fresh media to the recommended cell density every 2-3 days.

Cell Viability Assay (WST-1)

This assay measures the metabolic activity of viable cells to assess the cytotoxic effects of this compound.[6]

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[6]

-

Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control.

-

Incubate for 24, 48, or 72 hours.[7]

-

Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours at 37°C.[6]

-

Measure the absorbance at 450 nm using a microplate reader.[6][7]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay differentiates between viable, apoptotic, and necrotic cells based on phosphatidylserine exposure and membrane integrity.[8]

Protocol:

-

Culture cells with this compound at the desired concentrations for the specified time.

-

Harvest cells, including the supernatant containing floating cells.[9]

-

Wash cells twice with cold PBS.[9]

-

Resuspend cells in 1X Annexin V binding buffer.[8]

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[10]

-

Incubate for 15 minutes at room temperature in the dark.[8]

-

Analyze the cells by flow cytometry.

Western Blot Analysis

Western blotting can be used to analyze the expression levels of proteins involved in the ART1 signaling pathway and apoptosis.[11][12][13][14][15]

Protocol:

-

Lyse treated and untreated cells in RIPA buffer containing protease inhibitors.[12][14]

-

Determine protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.[12]

-

Transfer the proteins to a PVDF or nitrocellulose membrane.[11]

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[13]

-

Incubate with primary antibodies (e.g., anti-ART1, anti-P2X7R, anti-cleaved caspase-3, anti-ß-actin) overnight at 4°C.[13]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[13]

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[11]

Data Presentation

Table 1: Effect of this compound on Cancer Cell Viability (WST-1 Assay)

| This compound Concentration (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |

| 0 (Vehicle) | 100 ± 4.2 | 100 ± 5.1 | 100 ± 3.8 |

| 0.1 | 98.5 ± 3.9 | 95.2 ± 4.5 | 92.1 ± 4.1 |

| 1 | 96.1 ± 4.5 | 88.7 ± 3.8 | 80.3 ± 3.5 |

| 10 | 85.3 ± 3.2 | 70.1 ± 4.0 | 55.4 ± 2.9 |

| 100 | 60.7 ± 2.8 | 45.8 ± 3.1 | 30.2 ± 2.5 |

Table 2: Effect of this compound on CD8+ T Cell Apoptosis (Annexin V/PI Assay in Co-culture with Tumor Cells)

| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Control (T cells alone) | 95.1 ± 2.3 | 3.2 ± 0.8 | 1.7 ± 0.5 |

| T cells + Tumor cells | 70.4 ± 3.1 | 22.5 ± 2.5 | 7.1 ± 1.2 |

| T cells + Tumor cells + this compound (10 µM) | 88.2 ± 2.8 | 8.9 ± 1.5 | 2.9 ± 0.7 |

Experimental Workflow

Caption: General experimental workflow for this compound evaluation.

References

- 1. Expression of the mono-ADP-ribosyltransferase ART1 by tumor cells mediates immune resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The ART of tumor immune escape - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell culture protocols | Culture Collections [culturecollections.org.uk]

- 4. Cell culture, transfection, and imaging [protocols.io]

- 5. researchgate.net [researchgate.net]

- 6. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. jrmds.in [jrmds.in]

- 8. kumc.edu [kumc.edu]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]

- 12. Western Blot Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 14. bio-rad.com [bio-rad.com]

- 15. bu.edu [bu.edu]

Art-IN-1 dosage and administration guidelines

Application Notes and Protocols for ART-001 (Serabelisib)

A Selective PI3Kα Inhibitor

For Research Use Only. Not for use in diagnostic procedures.

Disclaimer: The compound "Art-IN-1" as specified in the query is not found in the scientific literature. Based on the context of a selective kinase inhibitor for research applications, this document provides information on ART-001 , also known as Serabelisib , TAK-117 , or MLN-1117 . It is a potent and selective inhibitor of the p110α isoform of phosphatidylinositol 3-kinase (PI3Kα).

Introduction

ART-001 (Serabelisib) is an orally bioavailable, selective inhibitor of the catalytic alpha isoform of phosphoinositide 3-kinase (PI3Kα)[1][2]. The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell proliferation, survival, and metabolism. Dysregulation of this pathway, often through activating mutations in the PIK3CA gene (which encodes the p110α catalytic subunit of PI3K), is implicated in various human cancers and vascular malformations[3][4]. ART-001 has shown efficacy in preclinical models of PIK3CA-mutant cancers and is under clinical investigation for the treatment of slow-flow vascular malformations and advanced solid tumors[1][2][3][5].

These application notes provide guidelines for the dosage and administration of ART-001 in both preclinical research settings and an overview of its clinical administration.

Mechanism of Action

ART-001 selectively inhibits the p110α isoform of PI3K, thereby blocking the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This reduction in PIP3 prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt. The subsequent deactivation of the PI3K/Akt/mTOR signaling pathway leads to decreased cell proliferation and induction of apoptosis in cells dependent on this pathway for survival[1][6].

Data Presentation

In Vitro Potency

| Target | IC₅₀ Value | Assay Type | Reference |

| PI3Kα (p110α) | 15 nM | Biochemical Kinase Assay | [1][7] |

| PI3Kα (p110α) | 21 nM | Biochemical Kinase Assay | [6][8] |

| PI3Kβ (p110β) | >100-fold selective vs α | Biochemical Kinase Assay | [1][6] |

| PI3Kδ (p110δ) | >100-fold selective vs α | Biochemical Kinase Assay | [1][6] |

| PI3Kγ (p110γ) | >100-fold selective vs α | Biochemical Kinase Assay | [1][6] |

| mTOR | >100-fold selective vs α | Biochemical Kinase Assay | [1][6] |

Preclinical In Vivo Dosage

| Animal Model | Dosage Range | Administration Route | Dosing Schedule | Application | Reference |

| Mouse | 30 - 60 mg/kg | Oral | Daily | Tumor Growth Inhibition | [7][8] |

| Mouse | 120 mg/kg | Oral | Daily | TNP-specific IgG3 reduction | [7][8] |

| Rat & Monkey | Up to 50 mg/kg/day | Oral | Daily | Toxicology Studies | [6] |

Clinical Dosage and Administration

| Study Phase | Population | Dosage | Administration Route | Dosing Schedule | Reference |

| Phase 1 | Healthy Male Adults | Single doses: 50-400 mg | Oral (dry syrup) | Single Dose | [2] |

| Phase 1 | Healthy Male Adults | Multiple doses: 100 mg, 300 mg | Oral (dry syrup) | Once Daily | [2] |

| Phase 2 | Patients with Slow-Flow Vascular Malformations (≥2 years old) | 50 mg or 100 mg | Oral | Once Daily for 24 weeks | [3] |

| Phase 1b | Patients with Advanced Solid Tumors | 200 mg | Oral | Days 2-4, 9-11, 16-18, 23-25 of a 28-day cycle (in combination) | [9] |

Pharmacokinetic Parameters (Human)

| Parameter | Value/Observation | Condition | Reference |

| Tₘₐₓ (median) | 3 - 4 hours | Repeated Doses (100 mg, 300 mg) | [2] |

| Food Effect | AUC ↓ 12%, Cₘₐₓ ↓ 36% | High-fat meal | [2] |

| Accumulation Ratio (AUC) | 1.9 | 100 mg once daily, steady state at Day 5 | [2] |

| Terminal Half-life (t₁/₂) | ~11 hours (range 6-14) | Single Dose | [6] |

| Effect of pH | Plasma concentration significantly reduced with lansoprazole | Co-administration | [10] |

Experimental Protocols

In Vitro Protocols

This protocol is to determine the effect of ART-001 on the viability of cancer cell lines, particularly those with known PIK3CA mutation status.

Materials:

-

ART-001 (Serabelisib)

-

DMSO (for stock solution)

-

Cancer cell lines (e.g., MCF7, T47D for PIK3CA-mutant; MDA-MB-468 for PTEN-null)

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-5,000 cells/well in 100 µL of complete medium. Incubate overnight (37°C, 5% CO₂).

-

Compound Preparation: Prepare a 10 mM stock solution of ART-001 in DMSO. Create serial dilutions in culture medium to achieve final concentrations ranging from 1 nM to 10 µM. Include a vehicle control (DMSO only).

-

Treatment: Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of ART-001 or vehicle control.

-

Incubation: Incubate the plate for 72 hours (or desired time point) at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

This protocol assesses the ability of ART-001 to inhibit the phosphorylation of key downstream targets of PI3K, such as Akt.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Plate cells and treat with various concentrations of ART-001 (e.g., 0, 10, 100, 1000 nM) for 1-2 hours. Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-phospho-Akt at 1:1000 dilution) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify band intensity and normalize the phosphorylated protein signal to the total protein signal to determine the extent of inhibition. Re-probe the membrane for a loading control like β-actin.

In Vivo Administration Protocol

This protocol provides a general guideline for an in vivo efficacy study using a mouse xenograft model.

Materials:

-

ART-001 (Serabelisib)

-

Vehicle for oral gavage (e.g., 0.5% Hydroxypropyl methylcellulose / 0.1% Polysorbate 80)

-

Immunocompromised mice (e.g., NOD/SCID or nude mice)

-

Tumor cells for implantation (e.g., PIK3CA-mutant cell line)

-

Calipers for tumor measurement

-

Oral gavage needles

Procedure:

-

Tumor Implantation: Subcutaneously inject tumor cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x Length x Width²).

-

Randomization: Once tumors reach the desired size, randomize mice into treatment groups (e.g., Vehicle control, ART-001 30 mg/kg, ART-001 60 mg/kg).

-

Formulation Preparation: Prepare a suspension of ART-001 in the vehicle at the desired concentrations.

-

Dosing: Administer the prepared formulation or vehicle to the mice via oral gavage once daily. A typical administration volume is 0.1 mL per 10 g of mouse body weight.

-

Monitoring: Monitor tumor growth, body weight, and general health of the animals throughout the study.

-

Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified maximum size. Euthanize the animals and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

-

Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition.

Formulation and Solubility

ART-001 has pH-dependent solubility, which has been associated with significant pharmacokinetic variability in early clinical studies using capsule and tablet formulations[2]. To address this, a dry syrup formulation was developed to improve solubility and reduce inter-subject variability, particularly for pediatric use[2]. For preclinical in vivo studies, ART-001 can be formulated as a suspension in vehicles such as 0.5% HPMC with 0.1% Tween 80. For in vitro experiments, ART-001 is typically dissolved in DMSO to create a stock solution[6].

Safety Information

In clinical trials, ART-001 has been generally well-tolerated. The most frequent adverse event observed is hyperglycemia, which is a known on-target effect of PI3Kα inhibition. These events were typically mild to moderate and transient[2]. Other reported adverse events include nausea, pharyngitis, headache, and increased serum creatinine at higher doses[2][11]. Researchers should handle ART-001 with appropriate personal protective equipment in a laboratory setting.

References

- 1. Serabelisib (MLN1117, INK1117, TAK-117) - Chemietek [chemietek.com]

- 2. A randomized, placebo‐controlled study to evaluate safety and pharmacokinetics of ART‐001 with a novel oral pediatric formulation in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubcompare.ai [pubcompare.ai]

- 4. 2. Cell viability assay [bio-protocol.org]

- 5. FTH-001 & 003 [faeththerapeutics.com]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. MLN-1117 | PI3Kα (phosphoinositide 3-kinase) inhibitor | CAS 1268454-23-4 | Buy MLN-1117 from Supplier InvivoChem [invivochem.com]

- 9. Phase I dose escalation study of dual PI3K/mTOR inhibition by Sapanisertib and Serabelisib in combination with paclitaxel in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

Art-IN-1: Application Notes and Protocols for High-Throughput Screening Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Art-IN-1 is a selective inhibitor of Poly (ADP-ribose) polymerases (PARPs), a family of enzymes crucial in various cellular processes, including DNA repair, genomic stability, and signal transduction.[1] Its inhibitory profile makes it a valuable tool for studying the roles of specific PARP enzymes in cellular pathways and for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents. This document provides detailed application notes and protocols for utilizing this compound in various HTS assay formats.

This compound Inhibitory Profile

This compound exhibits selective inhibition against several PARP family members. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target | IC50 (µM) |

| PARP2 | 19 |

| TNKS2 | 22 |

| PARP10 | 2.4 |

| PARP14 | >100 |

| PARP15 | 1.1 |

| Data sourced from MedchemExpress.[2] |

Signaling Pathways

This compound's target PARP enzymes are involved in distinct and critical signaling pathways. Understanding these pathways is essential for designing relevant screening assays and interpreting the results.

DNA Damage Response and PARP2

PARP2, along with PARP1, is a key sensor of DNA single-strand breaks.[3] Upon DNA damage, PARP2 binds to the damaged site and catalyzes the formation of poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins, a process called PARylation.[3] This PARylation cascade serves as a scaffold to recruit DNA repair machinery.[3] Inhibition of PARP2 can disrupt this repair process, leading to the accumulation of DNA damage, particularly in cancer cells with deficiencies in other repair pathways like homologous recombination.[4]

Caption: DNA Damage Response pathway involving PARP2.

Wnt/β-catenin Signaling and TNKS2

Tankyrase 2 (TNKS2) is a member of the PARP family that plays a crucial role in the Wnt/β-catenin signaling pathway.[1][5] TNKS2 promotes the degradation of Axin, a key component of the β-catenin destruction complex.[1][5] By PARylating Axin, TNKS2 marks it for ubiquitination and subsequent proteasomal degradation.[6] This leads to the stabilization and nuclear translocation of β-catenin, which then activates the transcription of Wnt target genes involved in cell proliferation and differentiation.[5] Inhibition of TNKS2 by this compound can stabilize Axin, leading to the suppression of Wnt/β-catenin signaling, a pathway often dysregulated in cancer.[1][5]

Caption: Wnt/β-catenin signaling pathway and the role of TNKS2.

Cell Cycle Regulation and PARP10

PARP10 is a mono-ADP-ribosyltransferase (mART) involved in various cellular processes, including the regulation of the G2/M cell cycle transition.[7] It has been shown to mono-ADP-ribosylate Aurora-A, a key mitotic kinase, thereby enhancing its kinase activity.[7] This regulation is important for proper entry into mitosis. PARP10 is also implicated in the DNA damage response during the S-phase by interacting with PCNA at replication forks.[8] Inhibition of PARP10 can lead to delays in the G2/M transition.[7]

Caption: Role of PARP10 in G2/M cell cycle regulation.

High-Throughput Screening (HTS) Protocols

The following are example protocols that can be adapted for screening compounds against the target PARPs of this compound.

Biochemical HTS Assay: Fluorescence Polarization (FP) for PARP Activity

This assay measures the PARP-dependent incorporation of a fluorescently labeled NAD+ analog onto a histone substrate. The binding of the resulting fluorescent PAR polymer to the histone results in a high FP signal. Inhibitors of PARP activity will prevent this incorporation, leading to a low FP signal.

Experimental Workflow

Caption: Workflow for a PARP inhibitor FP HTS assay.

Protocol Details:

-

Plate Preparation: Use low-volume, black, 384-well assay plates.

-

Compound Dispensing: Add 100 nL of test compounds and control inhibitor (this compound) in DMSO to the assay wells using an acoustic dispenser.

-

Enzyme Addition: Add 5 µL of the respective PARP enzyme (e.g., recombinant human PARP2, TNKS2, or PARP10) in assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA, 1 mM DTT) to each well.

-

Substrate Addition: Add 5 µL of a substrate mix containing biotinylated histone H1 and a fluorescently labeled NAD+ analog in assay buffer.

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

FP Measurement: Read the fluorescence polarization on a suitable plate reader with appropriate excitation and emission filters.

-

Data Analysis: Calculate the percentage of inhibition for each compound relative to the positive (no enzyme) and negative (DMSO) controls.

Cell-Based HTS Assay: High-Content Imaging of PARylation

This assay quantifies the level of PARylation in cells following the induction of DNA damage. Cells are treated with a DNA damaging agent, followed by the test compounds. The level of intracellular PAR is then detected by immunofluorescence and quantified using a high-content imaging system.

Experimental Workflow

Caption: Workflow for a cell-based PARylation HTS assay.

Protocol Details:

-

Cell Seeding: Seed a suitable cell line (e.g., U2OS) into 384-well, black, clear-bottom imaging plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with test compounds and this compound as a positive control for 1 hour.

-

DNA Damage Induction: Induce DNA damage by adding a DNA damaging agent (e.g., 1 mM H2O2) for 10 minutes.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.2% Triton X-100.

-

Immunostaining: Block the cells and then incubate with a primary antibody against PAR. Follow this with a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

-

Imaging: Acquire images using an automated high-content imaging system.

-

Image Analysis: Use image analysis software to segment the nuclei (based on DAPI staining) and quantify the mean fluorescence intensity of the PAR signal within the nucleus.

-

Data Analysis: Normalize the PAR intensity to the DMSO control and calculate the percentage of inhibition for each compound.

Data Presentation and Analysis

For all HTS assays, it is crucial to include appropriate controls and perform robust data analysis.

Key HTS Metrics:

| Metric | Description | Recommended Value |

| Z'-factor | A measure of assay quality, reflecting the separation between positive and negative controls. | ≥ 0.5 |

| Signal-to-Background (S/B) | The ratio of the mean signal of the negative control to the mean signal of the positive control. | > 5 |

| Coefficient of Variation (%CV) | A measure of the variability of the data. | < 15% |

Quantitative data from primary screens and follow-up dose-response experiments should be compiled into structured tables for clear comparison of compound potencies (e.g., IC50 values).

Conclusion

This compound is a potent and selective PARP inhibitor that serves as an excellent tool for investigating the roles of PARP2, TNKS2, and PARP10 in various cellular pathways. The provided application notes and HTS protocols offer a starting point for researchers to design and execute robust screening campaigns to identify novel modulators of these important drug targets. Careful assay optimization and rigorous data analysis will be critical for the success of these endeavors.

References

- 1. What are TNKS2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. PARP-1 and PARP-2: New players in tumour development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. oncotarget.com [oncotarget.com]

- 6. uniprot.org [uniprot.org]

- 7. mdpi.com [mdpi.com]

- 8. academic.oup.com [academic.oup.com]

Application Note: Flow Cytometry Analysis of Cellular Responses to Art-IN-1 Treatment

Audience: Researchers, scientists, and drug development professionals.